2-Isobutylpyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

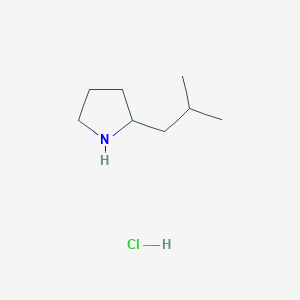

2D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)6-8-4-3-5-9-8;/h7-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHKYHBVDCWROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20924875 | |

| Record name | 2-(2-Methylpropyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124602-03-5, 1184994-37-3 | |

| Record name | 2-(2-Methylpropyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isobutylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Isobutylpyrrolidine Hydrochloride

Elucidation of Reaction Pathways

The formation of the 2-isobutylpyrrolidine (B180006) ring would likely proceed through established synthetic routes for 2-alkylpyrrolidines. Common pathways include the reductive amination of 1,4-dicarbonyl compounds or their precursors, the alkylation of proline derivatives followed by decarboxylation, or the cyclization of ω-haloamines. For instance, the reaction of a γ-nitroketone with an isobutyl group at the appropriate position could be a potential precursor. Following reduction of the ketone and the nitro group, subsequent cyclization would yield the 2-isobutylpyrrolidine ring. The elucidation of such a pathway would involve the identification of all intermediates and byproducts, often through techniques like NMR spectroscopy, mass spectrometry, and in-situ IR spectroscopy.

A hypothetical reaction pathway starting from a suitable precursor is presented below. It is crucial to understand that this is a generalized representation and not based on specific experimental studies of 2-isobutylpyrrolidine.

Hypothetical Reaction Pathway for 2-Isobutylpyrrolidine Formation

| Step | Reactants | Reagents | Product | Transformation |

| 1 | 6-methyl-3-nitro-2-heptanone | H₂, Pd/C | 3-amino-6-methyl-2-heptanone | Reduction of nitro group |

| 2 | 3-amino-6-methyl-2-heptanone | [H⁺] (acid catalyst) | 2-isobutyl-2-methyl-2,3-dihydro-1H-pyrrole | Intramolecular cyclization and dehydration |

| 3 | 2-isobutyl-2-methyl-2,3-dihydro-1H-pyrrole | NaBH₄ | 2-isobutyl-2-methylpyrrolidine | Reduction of imine |

| 4 | 2-isobutyl-2-methylpyrrolidine | HCl | 2-isobutyl-2-methylpyrrolidine hydrochloride | Salt formation |

This table is illustrative and not based on published experimental data for this specific compound.

Computational and Experimental Analysis of Transition States

The study of transition states is fundamental to understanding reaction kinetics and selectivity. For the synthesis of 2-isobutylpyrrolidine, computational chemistry, employing methods like Density Functional Theory (DFT), would be a powerful tool. elsevierpure.com Such studies can model the energy landscape of the reaction, identifying the structures and energies of transition states for key steps like C-N bond formation during cyclization. rsc.org For example, in a reductive amination pathway, one could computationally compare the energy barriers for the formation of the five-membered pyrrolidine (B122466) ring versus a potential six-membered piperidine (B6355638) ring, thus explaining the regioselectivity of the cyclization.

Experimentally, kinetic isotope effect (KIE) studies could be used to probe the nature of the transition state. By isotopically labeling one of the atoms involved in bond breaking or formation in the rate-determining step, one can gain insight into the geometry of the transition state.

Illustrative Calculated Energy Barriers for a Pyrrolidine Ring Formation

| Reaction Step | Method | Calculated Energy Barrier (kcal/mol) |

| Intramolecular C-N bond formation | DFT (B3LYP/6-31G) | 15-25 |

| Imine reduction | DFT (B3LYP/6-31G) | 10-20 |

Note: These values are hypothetical and represent typical ranges for such reactions. No specific computational data for 2-isobutylpyrrolidine has been found.

Stereochemical Control Mechanisms in Pyrrolidine Ring Formation and Functionalization

Stereochemical control is a critical aspect of pyrrolidine chemistry, as the ring contains multiple stereocenters. scilit.com The stereochemistry at the 2-position, bearing the isobutyl group, would be established during the ring-forming reaction or through subsequent functionalization.

In a synthesis starting from a chiral precursor, such as a derivative of proline or a chiral γ-amino alcohol, the stereochemistry of the starting material would direct the stereochemistry of the final product. Alternatively, asymmetric catalysis could be employed. For instance, the asymmetric reduction of a cyclic imine precursor to 2-isobutylpyrrolidine could be achieved using a chiral catalyst, leading to an enantiomerically enriched product.

The conformation of the pyrrolidine ring itself is also a key factor in its functionalization. The five-membered ring is not planar and exists in various envelope and twisted conformations. nih.gov The isobutyl group at the 2-position would likely favor an equatorial position to minimize steric strain, which in turn would influence the stereochemical outcome of any subsequent reactions on the pyrrolidine ring. Understanding these conformational preferences is key to predicting and controlling the stereochemistry of further functionalization.

Factors Influencing Stereochemical Outcome in 2-Isobutylpyrrolidine Synthesis

| Factor | Mechanism of Control | Potential Outcome |

| Chiral Starting Material | Substrate-controlled diastereoselection | High diastereomeric excess |

| Asymmetric Catalyst | Catalyst-controlled enantioselection | High enantiomeric excess |

| Steric Hindrance | The bulky isobutyl group directs incoming reagents to the opposite face | Trans-substituted products favored in functionalization |

| Solvent and Temperature | Can influence the transition state geometry and conformational equilibria | Variation in stereoisomeric ratios |

This table presents general principles of stereochemical control in pyrrolidine synthesis; specific applications to 2-isobutylpyrrolidine are not documented.

Computational and Theoretical Chemistry Studies of 2 Isobutylpyrrolidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and spectroscopic characteristics, providing a foundation for further computational studies.

Electronic Structure Analysis

A comprehensive electronic structure analysis of 2-isobutylpyrrolidine (B180006) hydrochloride has yet to be published. Such a study would typically employ methods like Density Functional Theory (DFT) to determine key electronic properties. These properties are crucial for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Table 1: Hypothetical Electronic Properties of 2-Isobutylpyrrolidine Hydrochloride for Future Investigation

| Property | Predicted Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Describes the electron density in atomic and bonding orbitals, revealing details of hybridization and intramolecular interactions. |

| Atomic Charges | Quantifies the charge distribution on each atom, influencing how the molecule interacts with its environment. |

This table presents a hypothetical framework for future research, as specific data for this compound is not currently available.

Reaction Mechanism Modeling

Modeling the reaction mechanisms for the synthesis or degradation of this compound would provide invaluable insights for chemical process optimization. Computational studies could map the potential energy surface of relevant reactions, identifying transition states and intermediates. This would allow for a deeper understanding of reaction kinetics and thermodynamics, guiding the development of more efficient and selective synthetic routes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Conformational Landscape Analysis

The pyrrolidine (B122466) ring and the isobutyl side chain of this compound suggest a rich conformational landscape. A thorough conformational analysis, likely employing MD simulations, would be necessary to identify the most stable low-energy conformers. Understanding the preferred three-dimensional structures is a critical first step in predicting how this molecule might interact with biological targets.

Simulations of Ligand-Receptor Interaction Dynamics

Given the prevalence of the pyrrolidine scaffold in bioactive molecules, a key area of investigation would be the simulation of this compound interacting with potential biological receptors. MD simulations can model the binding process, revealing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These simulations could also predict the binding affinity, providing a computational assessment of the molecule's potential biological activity.

Structure-Activity Relationship (SAR) and Drug Design Applications

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, systematically modifying a lead compound's structure to enhance its biological activity and optimize its pharmacokinetic properties. While specific SAR studies on this compound are not available, its structural motifs are present in many known bioactive compounds.

Future research could involve the synthesis and biological evaluation of a library of 2-isobutylpyrrolidine derivatives. The resulting data, when combined with computational modeling, could establish a robust SAR for this chemical class. This would involve correlating structural modifications with changes in biological activity, guiding the design of new and more potent therapeutic agents.

Table 2: Potential Structural Modifications of 2-Isobutylpyrrolidine for Future SAR Studies

| Modification Site | Example Modification | Potential Impact on Activity |

| Pyrrolidine Ring | Substitution at other positions | Altering steric and electronic properties to improve receptor binding. |

| Isobutyl Group | Replacement with other alkyl or aryl groups | Modulating hydrophobicity and van der Waals interactions. |

| Pyrrolidine Nitrogen | N-alkylation or N-acylation | Influencing solubility, basicity, and potential for hydrogen bonding. |

This table outlines hypothetical avenues for future SAR studies, as specific experimental data is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org For a series of analogues derived from 2-Isobutylpyrrolidine, a QSAR study would be a critical step in identifying the key molecular features that influence their therapeutic potential.

Research Findings:

A typical QSAR study on analogues of 2-Isobutylpyrrolidine would involve the generation of a dataset of molecules with varying substituents on the pyrrolidine ring or the isobutyl side chain. The biological activity of these compounds would be determined through experimental assays. Subsequently, a wide array of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Through statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), a QSAR model is developed. acs.orgnih.gov This model takes the form of an equation that relates a selection of the most relevant descriptors to the observed biological activity. For instance, a hypothetical QSAR model for a series of 2-substituted pyrrolidine derivatives might reveal that increased hydrophobicity of the substituent at the 2-position positively correlates with activity, while the presence of a hydrogen bond donor group is detrimental.

A study on pyrrolidin-2-one derivatives, for example, successfully used QSAR to describe the antiarrhythmic activity of 33 compounds, with the resulting model explaining up to 91% of the variance in activity. nih.govnih.gov This highlights the predictive power of QSAR in understanding how structural modifications impact biological function.

Interactive Data Table: Hypothetical QSAR Model Parameters for 2-Isobutylpyrrolidine Analogues

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | 0.45 | <0.01 | Increased lipophilicity is associated with higher activity. |

| Molecular Weight | -0.12 | 0.03 | Increased molecular size is slightly detrimental to activity. |

| Number of H-Bond Donors | -0.78 | <0.01 | Presence of hydrogen bond donors significantly decreases activity. |

| Topological Polar Surface Area | -0.25 | 0.02 | Lower polar surface area is favorable for activity. |

This table represents a hypothetical QSAR model and is for illustrative purposes only.

Pharmacophore Model Development

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govtandfonline.com For this compound and its analogues, developing a pharmacophore model would be crucial for understanding the key interaction points with its biological target and for discovering novel, structurally diverse compounds with similar activity.

Research Findings:

A pharmacophore model is typically generated based on a set of active compounds. The model consists of a collection of features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers, arranged in a specific geometry. In the context of 2-Isobutylpyrrolidine analogues, a pharmacophore model would likely highlight the importance of the pyrrolidine nitrogen as a potential hydrogen bond acceptor or a positively ionizable feature, and the isobutyl group as a key hydrophobic element.

For instance, a study on pyrrolidine derivatives as neuraminidase inhibitors successfully generated pharmacophore models to guide the development of more potent compounds. nih.gov Similarly, research on DPP8 inhibitors utilized pharmacophore models derived from known pyrrolidine-based inhibitors to screen for new active molecules. tandfonline.com These studies demonstrate the utility of pharmacophore models in translating the structural information of active compounds into a 3D query for virtual screening.

The development process often involves aligning a set of active molecules and identifying the common chemical features. The resulting hypothesis can then be validated by its ability to distinguish known active compounds from inactive ones.

Interactive Data Table: Example Pharmacophore Features for a Hypothetical 2-Isobutylpyrrolidine Analogue Target

| Feature | Type | Location | Role in Binding |

| Feature 1 | Hydrophobic | Isobutyl group | Occupies a hydrophobic pocket in the target protein. |

| Feature 2 | H-Bond Acceptor | Pyrrolidine Nitrogen | Forms a hydrogen bond with a donor residue in the active site. |

| Feature 3 | Positive Ionizable | Protonated Pyrrolidine N | Forms an ionic interaction with a negatively charged residue. |

| Feature 4 | Excluded Volume | - | Defines regions of steric hindrance within the binding site. |

This table represents a hypothetical pharmacophore model and is for illustrative purposes only.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For this compound, virtual screening would be a key strategy to discover novel analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties.

Research Findings:

There are two main approaches to virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. nih.gov If the target of 2-Isobutylpyrrolidine is known and its structure has been determined experimentally (e.g., through X-ray crystallography) or predicted through homology modeling, docking simulations can be performed. In this process, virtual compounds are "docked" into the binding site of the target, and their binding affinity is estimated using a scoring function. This allows for the ranking of compounds based on their predicted binding potency.

Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown. This approach utilizes the knowledge of known active compounds, such as 2-Isobutylpyrrolidine itself. A common LBVS method is to use a pharmacophore model as a 3D query to search for molecules in a database that possess the same essential chemical features. nih.gov Another LBVS technique is based on molecular similarity, where compounds are screened based on their structural resemblance to a known active molecule.

Studies on various classes of compounds, including those with pyrrolidine scaffolds, have demonstrated the effectiveness of virtual screening in identifying promising hit compounds for further development. tandfonline.comnih.gov The output of a virtual screening campaign is a ranked list of candidate molecules that can then be prioritized for experimental testing.

Interactive Data Table: Illustrative Virtual Screening Hit List for 2-Isobutylpyrrolidine Analogues

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted Activity |

| ZINC12345 | -9.5 | 0.92 | High |

| ZINC67890 | -9.1 | 0.88 | High |

| ZINC54321 | -8.7 | 0.95 | Medium |

| ZINC09876 | -8.2 | 0.75 | Medium |

This table represents a hypothetical output from a virtual screening campaign and is for illustrative purposes only.

Exploration of Biological Activity and Molecular Mechanisms of 2 Isobutylpyrrolidine Hydrochloride and Its Analogues

Neuropharmacological Investigations

The pyrrolidine (B122466) scaffold is a key feature in many compounds with significant effects on the central nervous system. Research into its analogues has uncovered potential for modulating brain chemistry and influencing cognitive functions.

Modulation of Neurotransmitter Systems

Analogues of 2-isobutylpyrrolidine (B180006) hydrochloride have been found to interact with various neurotransmitter systems. Certain pyrrolidine derivatives act as multitarget analgesics, exhibiting inhibitory effects on the reuptake of key neurotransmitters. mdpi.com For instance, some compounds have shown strong triple uptake inhibition, particularly at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). mdpi.com Additionally, antagonism at the 5-HT2A receptor has been noted as a potential mechanism contributing to their analgesic activity. mdpi.com Other related compounds, such as those in the class of nootropics, may increase the levels of neurotransmitters like dopamine in brain regions associated with dependence.

Impact on Cognitive Processes

The impact of pyrrolidine derivatives on cognitive processes is an area of active investigation. Studies on novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects against cognitive impairment in animal models. nih.gov These compounds have shown the potential to ameliorate learning and memory deficits. nih.gov The mechanisms underlying these effects are thought to involve the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), which is crucial for memory and learning. nih.gov Deficits in acetylcholine are considered a key factor in conditions like Alzheimer's disease. nih.gov Conversely, some anticholinergic drugs, which block the action of acetylcholine, are known to impair cognitive functions such as episodic memory, verbal learning, and delayed recall. nih.gov

Antimicrobial and Antifungal Activity Studies

Pyrrolidine derivatives have also been explored for their potential to combat microbial and fungal pathogens. These investigations have revealed promising activity against a range of organisms and have begun to shed light on their mechanisms of action.

Mechanisms of Action against Microbial Pathogens

The mechanisms by which antimicrobial agents work can be complex, often involving multiple cellular targets. nih.gov For some classes of antimicrobials, the primary target is the bacterial cell membrane. nih.gov Efflux pumps, which are membrane proteins that expel antimicrobial compounds from the bacterial cell, are a significant mechanism of resistance. nih.gov Therefore, compounds that can evade or inhibit these pumps are of great interest. Some novel antibiotic families, such as cystobactamids, are believed to act by inhibiting bacterial gyrases, which are essential for DNA synthesis. mdpi.com Other compounds, like chelocardins, are thought to disrupt bacterial membranes. mdpi.com The general mechanism for many microbicides involves causing rapid and irreversible damage to microbial structures, such as the solubilization of lipids in the cell membrane and the denaturation of essential enzymes. nih.gov

Anti-inflammatory and Analgesic Research

The search for new and effective anti-inflammatory and analgesic agents is a major focus of pharmaceutical research. Pyrrolidine derivatives have emerged as a promising class of compounds in this area.

Research has shown that certain pyrrolidine derivatives exhibit significant analgesic and anti-inflammatory effects. nih.gov In vivo studies have identified specific derivatives that show potent activity, sometimes comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net For example, in studies using the formalin model for pain, some pyrrolidine compounds have demonstrated potent, dose-dependent analgesic effects. mdpi.com

| Compound Analogue | Test Model | Observed Effect | Reference |

| Pyrrolidine Derivative A-1 | Carrageenan-induced paw edema | Highest anti-inflammatory effect among tested compounds | nih.gov |

| Pyrrolidine Derivative A-4 | Acetic acid-induced writhing | Highest analgesic effect among tested compounds | nih.gov |

| Compound 29 | Formalin model (second phase) | Potent analgesic effect (ED₅₀ = 0.78 mg/kg) | mdpi.com |

| Benzothiazole Derivative 17c | Carrageenan-induced rat paw oedema | 80% inhibition at 3 hours | researchgate.net |

| Benzothiazole Derivative 17i | Acetic acid-induced writhing | ED₅₀ = 69 µM/kg after 2 hours | researchgate.net |

Inhibition of Pro-inflammatory Mediators

A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of pro-inflammatory mediators. Pyrrolidine derivatives have been shown to act on these pathways. A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main forms, COX-1 and COX-2. mdpi.com COX-2 is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling. mdpi.commdpi.com Some pyrrolidine derivatives have been found to be potent and selective inhibitors of COX-2. mdpi.com The inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), is another important anti-inflammatory mechanism. researchgate.netfrontiersin.org

| Compound/Extract | Mediator | Effect | Cell Line | Reference |

| Methanolic extract of C. vulgaris | Nitric Oxide (NO) | Strong, dose-dependent inhibition | RAW 264.7 | researchgate.net |

| Methanolic extract of C. vulgaris | Prostaglandin E2 (PGE2) | Significant, dose-dependent inhibition | RAW 264.7 | researchgate.net |

| Methanolic extract of C. vulgaris | TNF-α and IL-6 | Significant inhibition | RAW 264.7 | researchgate.net |

| Ginger and Turmeric extracts (GT) | NO, IL-6, TNF | Synergistic reduction | RAW 264.7 | frontiersin.org |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 | Inhibition with IC₅₀ of 105 µg/mL | In vitro assay | mdpi.com |

Mechanisms of Pain Pathway Modulation

The modulation of pain is a complex process involving descending pathways from the brain that regulate the transmission of pain signals at the spinal cord level. nih.govphysio-pedia.comusc.edu Key areas in the brain, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), are central to this endogenous analgesic system. nih.govusc.edutmc.edu These pathways utilize various neurotransmitters, including endogenous opioids and monoamines like norepinephrine, to inhibit nociceptive signals. nih.govtmc.edu

Certain pyrrolidine derivatives have been investigated for their analgesic properties, demonstrating the potential for this chemical class to interact with pain modulation pathways. For instance, studies on pyrrolidinomorphinane derivatives have revealed significant analgesic activity. The effects of these compounds were found to be preventable by the opioid receptor antagonist naloxone, suggesting that their mechanism of action involves the opioid system, a critical component of the descending pain control pathway. researchgate.net

Other research has focused on different mechanisms. A study on newly synthesized pyrrolidine derivatives identified compounds with both analgesic and anti-inflammatory effects. nih.gov In silico docking studies suggested that these molecules may exert their effects through the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This indicates that the pyrrolidine scaffold can be adapted to target different components of the pain and inflammation response.

Anticancer Research and Cell Biology Effects

The pyrrolidine scaffold is a prominent feature in the design of novel anticancer agents. bohrium.combohrium.com Derivatives have been synthesized and evaluated against numerous cancer cell lines, showing a range of cytotoxic activities and mechanisms of action. bohrium.commdpi.com

Investigation of Cell Growth Inhibition and Apoptosis Induction Pathways

The anticancer effects of many pyrrolidine derivatives are linked to their ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. dntb.gov.uanih.gov For example, a series of polysubstituted pyrrolidines demonstrated significant inhibitory effects on the proliferation of 10 different cancer cell lines, with IC₅₀ values in the low micromolar range. dntb.gov.ua Further investigation into the mechanism of one of these derivatives, compound 3k , revealed that it induced cell cycle arrest at the G0/G1 phase and triggered apoptosis in a time- and dose-dependent manner in HCT116 and HL60 cancer cells. dntb.gov.ua

Another study on thiophen-containing pyrrolidine derivatives found that compound 37e induced apoptosis through a mechanism involving the generation of intracellular reactive oxygen species (ROS) and subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, other pyrrolidine derivatives have been developed as potent inhibitors of anti-apoptotic proteins like Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family. nih.gov Inhibition of Mcl-1 restores the cell's natural ability to undergo apoptosis, making it a promising strategy for cancer treatment. One such inhibitor, compound 21 , showed potent activity against Mcl-1 and possessed good antiproliferative activity against MDA-MB-231 and PC-3 cancer cells. nih.gov

The table below summarizes the in vitro anticancer activity of selected pyrrolidine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Investigated Mechanism | Reference |

| 3k | HCT116, HL60 | 2.9 - 16 µM | Cell cycle arrest (G0/G1), Apoptosis induction | dntb.gov.ua |

| 37e | MCF-7, HeLa | 17 µM, 19 µM | ROS-mediated caspase-3 activation | nih.gov |

| 21 | MDA-MB-231, PC-3 | Good antiproliferative activity (Ki=0.53μM for Mcl-1) | Mcl-1 Inhibition | nih.gov |

| 4p (Taurine-based) | HL-60 | 76.7 µM | Not specified | mdpi.com |

| 19 & 20 (Benzoxazole clubbed) | SNB-75 (CNS) | 35.49% & 31.88% Growth Inhibition | MAGL Inhibition | researchgate.net |

Attenuation of Tumor Growth in Preclinical Models

The therapeutic potential of anticancer compounds is further validated through in vivo studies using preclinical animal models. Some pyrrolidine derivatives have shown promise in these models. For instance, water-soluble, taurine-based pyrrolidine derivatives were tested for their antileukemia activity in a BDF1 mouse line. Compound 4p was identified as a lead compound, significantly increasing the mean survival time of the tumor-bearing mice by 40% to 100% compared to the control group. mdpi.com This demonstrates the potential of this class of compounds to translate in vitro cytotoxicity into in vivo efficacy.

Receptor Binding and Signal Transduction Pathway Analysis

The biological effects of drugs are initiated by their interaction with specific molecular targets, often receptors on the cell surface or within the cell. Pyrrolidine derivatives have been shown to interact with several important classes of receptors.

Interaction with G Protein-Coupled Receptors

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets for a significant portion of modern drugs. frontiersin.org They play crucial roles in signaling pathways related to a vast number of physiological processes. nih.gov

The pyrrolidine scaffold has been successfully incorporated into ligands that target GPCRs. For example, a series of (S)-pyrrolidines were developed as antagonists for the CXCR4 chemokine receptor , a GPCR implicated in cancer metastasis. nih.gov One compound, 51a , demonstrated excellent binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM. nih.gov The cannabinoid receptor 2 (CB2R), another GPCR, is a therapeutic target for chronic pain, inflammation, and cancer, highlighting the diverse therapeutic areas that can be addressed by targeting GPCRs with pyrrolidine-based ligands. nih.gov

Modulation of Nuclear Receptor Coactivator Activity

Nuclear receptors are a class of transcription factors that regulate gene expression in response to ligand binding. nih.govnih.gov Their activity is often modulated by coactivator and corepressor proteins. nih.govnih.gov Selective modulation of these receptors is a key strategy in treating diseases like breast cancer. nih.gov

Certain pyrrolidine structures have been shown to influence nuclear receptor signaling. For example, Nafoxidine , a nonsteroidal selective estrogen receptor modulator (SERM) containing a pyrrolidine moiety, was developed for the treatment of breast cancer. wikipedia.org It acts as a partial antiestrogen, modulating the activity of the estrogen receptor (ER), a nuclear receptor. wikipedia.org Furthermore, research has shown that the stereochemistry of the pyrrolidine ring can be crucial for activity, with a 3-R-methylpyrrolidine derivative promoting pure ERα antagonism, a desirable profile for treating certain breast cancers. nih.gov These findings underscore the potential of the pyrrolidine scaffold to create selective nuclear receptor modulators, influencing gene transcription pathways relevant to disease.

Mechanistic Insights into Drug Delivery Enhancement

While specific data on 2-isobutylpyrrolidine hydrochloride is limited in this context, structurally related analogues, particularly pyrrolidones, have been investigated as chemical penetration enhancers (CPEs), primarily for transdermal drug delivery. researchgate.netnih.gov The primary challenge in transdermal delivery is overcoming the barrier function of the skin's outermost layer, the stratum corneum. bioline.org.br Pyrrolidone derivatives have been shown to reversibly reduce this barrier's resistance, facilitating the passage of therapeutic agents. nih.gov

The principal mechanism of action for pyrrolidone-based enhancers is their interaction with the intercellular lipid bilayers of the stratum corneum. researchgate.net These enhancers can penetrate this lipid matrix, altering its solvent capacity and promoting the partitioning of a drug from its vehicle into the skin. researchgate.netbioline.org.br This disruption of the highly ordered lipid structure increases its fluidity, thereby enhancing drug diffusion through the skin.

Advanced Methodologies for Biological Evaluation

A multi-faceted approach involving computational, in vitro, and ex vivo methods is crucial for a thorough biological evaluation of this compound and its analogues. This strategy allows for the prediction of biological activity, detailed pharmacological profiling, and investigation of effects in a biologically relevant context.

In the initial stages of drug discovery, computational or in silico methods provide a rapid and cost-effective means to predict the biological activity of novel compounds and prioritize them for synthesis and further testing. frontiersin.org These methods use the chemical structure of a molecule to forecast its pharmacodynamic and pharmacokinetic properties.

One common approach is molecular docking , which simulates the binding of a compound to the active site of a target protein, such as an enzyme or receptor. This technique was used to understand the binding interactions between pyrrolidine-based thiosemicarbazones and the active site of dihydrofolate reductase (DHFR), helping to correlate structural features with inhibitory activity.

Another powerful tool is the Prediction of Activity Spectra for Substances (PASS) , a web-based application that predicts a wide spectrum of biological activities based on a compound's structure. frontiersin.org This method can forecast pharmacotherapeutic effects, biochemical mechanisms, and even potential toxicity. For example, PASS simulations were used to predict the smooth muscle relaxant activity of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides, which are precursors to isoquinoline (B145761) alkaloids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also frequently developed. nih.gov These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key structural descriptors, QSAR can guide the design of more potent and selective analogues.

Table 1: Examples of In Silico Methods in Pyrrolidine Analogue Research

| Method/Tool | Application | Predicted Activity/Interaction | Reference |

|---|---|---|---|

| Molecular Docking | Understanding binding interactions of pyrrolidine-derived thiosemicarbazones. | Dihydrofolate reductase (DHFR) inhibition. | bioline.org.br |

| PASS Online Program | Predicting activity of isoquinoline precursors. | Smooth muscle relaxant activity. | nih.gov |

| QSAR | Elucidating structure-activity relationships. | Guidance for designing more active and less toxic drug candidates. | nih.gov |

In vitro assays are essential for confirming the biological activities predicted by computational models and for determining the potency and selectivity of new compounds. These experiments are conducted in a controlled environment outside of a living organism, typically using isolated enzymes, cells, or tissues.

For pyrrolidine analogues, a wide array of in vitro assays has been employed to characterize their pharmacological profiles. Enzyme inhibition assays are common for targets implicated in various diseases. For example, tacrine-pyrrolidine hybrids were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Similarly, other series of pyrrolidine derivatives have been tested for their inhibitory effects on cyclooxygenase-2 (COX-2) for anti-inflammatory potential and on dihydrofolate reductase (DHFR) for anticancer applications. researchgate.netbioline.org.br

Anticancer activity is frequently assessed using cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. This method measures the ability of a compound to reduce cell viability. Pyrrolidone derivatives have been screened against lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) to determine their antiproliferative effects.

Table 2: Selected In Vitro Pharmacological Data for Pyrrolidine Analogues

| Compound Class/Derivative | Assay Type | Target/Cell Line | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Tacrine-pyrrolidine hybrid (38) | Enzyme Inhibition | Acetylcholinesterase (AChE) | 16 nM | researchgate.net |

| Tacrine-pyrrolidine hybrid (31) | Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Nanomolar range | researchgate.net |

| 4-Pyrrolidine-based thiosemicarbazone (5d) | Enzyme Inhibition | Dihydrofolate reductase (DHFR) | 12.37 µM | pharmablock.combioline.org.br |

| 1,2,4-Oxadiazole pyrrolidine derivative (22c) | Enzyme Inhibition | E. coli DNA gyrase | 120 nM | frontiersin.org |

| Pyrrolidone-oxadiazolethione derivative | Cytotoxicity | A549 Human Lung Cancer Cells | Reduced viability to 28.0% | |

| Thiophen-containing pyrrolidine derivative (37e) | Cytotoxicity | MCF-7 Breast Cancer Cells | 17 µM | frontiersin.org |

Ex vivo studies bridge the gap between in vitro assays and in vivo animal models. These investigations use tissues or organs that have been removed from an organism, allowing for the study of a compound's effects in a more complex and physiologically relevant environment than cell culture.

For pyrrolidine analogues and their precursors, ex vivo models have provided crucial insights. In one study, the antispasmodic potential of mebeverine (B1676125) precursors was evaluated by measuring their effect on the bioelectrical and contractile activity of isolated smooth muscle tissues from the rat stomach. This approach allows researchers to observe the direct functional impact of the compounds on tissue physiology.

Another example involves the use of brain tissues from transgenic animal models of Alzheimer's disease. Following treatment with tacrine-pyrrolidine hybrids, the hippocampus and cortical tissues were isolated and analyzed ex vivo. These investigations revealed a significant decrease in the activity of both AChE and BChE, confirming that the compounds engaged their intended targets within the brain tissue. researchgate.net Similarly, the relaxant effects of certain isoquinoline precursors were confirmed using isolated gastric smooth muscle preparations from rats, with the mechanism being compared to that of the known smooth muscle relaxant, papaverine (B1678415). nih.gov These ex vivo methodologies are invaluable for validating in vitro findings and providing a stronger basis for advancing compounds to preclinical in vivo studies.

Table 3: Examples of Ex Vivo Studies on Pyrrolidine Analogues and Precursors

| Compound/Analogue | Ex Vivo Model | Measured Effect | Finding | Reference |

|---|---|---|---|---|

| Tacrine-pyrrolidine hybrids (36 & 46) | Hippocampus and cortical tissues from transgenic mice | AChE and BChE enzyme activity | Significant decline in both AChE and BChE potentials. | researchgate.net |

| Mebeverine precursor (Amine 3) | Isolated rat smooth muscle cells | Bioelectrical activity (BEA) and contractility | Significant change in BEA due to Ca²⁺ channel regulation. | |

| Isoquinoline precursor (Amide 4d) | Isolated gastric smooth muscle preparations from rats | Spontaneous contractile activity | Caused relaxation on the smooth muscles via the papaverine pathway. | nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Isobutylpyrrolidine Hydrochloride in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 2-Isobutylpyrrolidine (B180006) hydrochloride from complex mixtures, a critical step for accurate quantification and characterization. The choice of technique is dictated by the compound's physicochemical properties and the analytical goals.

Gas Chromatography (GC)

Gas Chromatography (GC) is a viable technique for the analysis of 2-Isobutylpyrrolidine hydrochloride, particularly when high thermal stability and volatility can be achieved. Due to the presence of the secondary amine, which can cause peak tailing and poor chromatographic performance, derivatization is often a necessary step. This process chemically modifies the molecule to increase its volatility and thermal stability. The resulting derivative can then be effectively separated on a GC column, which is typically a capillary column with a specific stationary phase chosen to optimize the separation from any impurities or matrix components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely applied technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A common approach is reversed-phase HPLC, which utilizes a non-polar stationary phase (such as C18) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with the addition of modifiers like acids or buffers to ensure good peak shape and retention of the analyte. Detection is frequently accomplished with a UV detector, although the sensitivity may be limited by the compound's chromophore.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, offer unparalleled performance for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful combination for both separating and identifying the compound. Following separation by GC, the analyte is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art technique renowned for its exceptional sensitivity and selectivity. This method is particularly useful for quantifying trace levels of this compound in complex biological or environmental samples. The first stage of mass analysis selects the specific molecular ion of the compound, which is then fragmented. The second stage of mass analysis monitors for specific fragment ions, a process known as Multiple Reaction Monitoring (MRM). This high degree of specificity minimizes interferences and allows for very low detection limits.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound. These techniques probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide a wealth of information about the molecular framework.

¹H NMR (Proton NMR) reveals the number and types of hydrogen atoms in the molecule. The chemical shift of each proton signal indicates its electronic environment, and the splitting patterns (multiplicity) arise from interactions with neighboring protons, providing information about the connectivity of the atoms.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is characteristic of its bonding environment.

Table 1: Representative ¹H NMR Data for the 2-Isobutylpyrrolidine Moiety

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.9 | Doublet | 6H | (CH₃)₂CH- |

| ~1.2-1.9 | Multiplet | 7H | -CH₂-CH(CH₃)₂ and pyrrolidine (B122466) ring protons |

| ~2.8-3.4 | Multiplet | 3H | Protons on carbons adjacent to nitrogen |

Table 2: Representative ¹³C NMR Data for the 2-Isobutylpyrrolidine Moiety

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~22-24 | (CH₃)₂CH- |

| ~25 | (CH₃)₂CH- |

| ~25-45 | Pyrrolidine and isobutyl CH₂/CH carbons |

| ~46-60 | Carbons adjacent to nitrogen |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns. Upon ionization, the molecule breaks apart in a predictable way. The masses of the resulting fragments can be used to deduce the structure of the original molecule. The molecular ion peak ([M+H]⁺), which represents the intact protonated molecule, confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular "fingerprint." For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features.

The molecule consists of a pyrrolidine ring, an isobutyl group, and a hydrochloride salt formed with the secondary amine. Each of these components has characteristic vibrational frequencies that are observed in the IR spectrum. The hydrochloride form is particularly significant, as the protonation of the amine group leads to distinct absorption bands.

Key expected IR absorption bands for this compound include:

N-H Stretching: As a secondary amine salt, a broad and strong absorption band is expected in the region of 2700-2250 cm⁻¹. This is characteristic of the stretching vibrations of the N⁺-H bond.

C-H Stretching: The aliphatic C-H bonds of the isobutyl group and the pyrrolidine ring will produce strong absorption peaks in the 3000-2850 cm⁻¹ region.

N-H Bending: The bending vibration of the N⁺-H bond typically appears in the 1600-1500 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected to show a medium-intensity peak, although its position can vary.

The following table summarizes the anticipated IR absorption bands for the functional groups within this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine Salt (R₂N⁺H₂) | N-H Stretch | 2700 - 2250 | Strong, Broad |

| Aliphatic C-H (isobutyl, pyrrolidine) | C-H Stretch | 3000 - 2850 | Strong |

| Secondary Amine Salt (R₂N⁺H₂) | N-H Bend | 1600 - 1500 | Medium |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium |

This table represents expected values based on standard IR correlation charts. Actual peak positions can be influenced by the specific molecular environment.

Advanced Separation and Detection Methods

For the quantitative analysis and separation of this compound from potential impurities, advanced chromatographic techniques are indispensable. The choice of method depends on the physicochemical properties of the analyte and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for the analysis of non-volatile salts like this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method would typically be developed.

Stationary Phase: A C18 or C8 column is commonly used, providing a non-polar surface.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol is used to elute the compound. researchgate.net The pH of the buffer is a critical parameter for controlling the retention of the amine.

Detection: Since this compound lacks a significant chromophore, direct UV detection might offer low sensitivity. Therefore, detection is often achieved using a mass spectrometer (LC-MS). LC-MS is a powerful hyphenated technique that provides separation, quantification, and structural identification of the analyte and any impurities. ijprajournal.com

Gas Chromatography (GC): Standard GC analysis is better suited for volatile and thermally stable compounds. The hydrochloride salt form of 2-isobutylpyrrolidine is non-volatile. Therefore, for GC analysis, the sample would typically be neutralized to its free base form (2-isobutylpyrrolidine) prior to injection.

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (GC-MS) provides definitive identification of the parent compound and any volatile impurities. ijprajournal.com The use of GC-MS is a powerful tool for impurity identification. jocpr.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for analyzing charged species and resolving structurally similar impurities. ijpsonline.com Given that this compound is an ionic compound, CE is a highly suitable technique. When coupled with mass spectrometry (CE-MS), it provides exceptional selectivity and sensitivity for impurity profiling. ijbpas.com

Analytical Method Validation and Impurity Profiling in Research Samples

To ensure that an analytical method provides reliable and accurate results, it must be validated. fda.gov Method validation is a requirement under guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov The goal is to demonstrate that the method is suitable for its intended purpose, which in a research context includes quantification and impurity detection. mdpi.com

Analytical Method Validation: The validation process assesses several key performance characteristics: nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 0.999 is typically desired. biomedpharmajournal.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in a spiked matrix. jocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: Precision over a short interval with the same operator and equipment.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netjocpr.com

The table below illustrates typical validation parameters and acceptance criteria for a hypothetical HPLC method for this compound.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9997 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD - Repeatability) | ≤ 2.0% | 0.8% |

| Precision (% RSD - Intermediate) | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |

This table presents illustrative data based on common pharmaceutical validation practices.

Impurity Profiling: Impurity profiling is the process of detecting, identifying, and quantifying impurities present in a substance. ijpsonline.comijbpas.com In pharmaceutical research, this is critical as impurities can affect the quality and safety of a compound. ijpsonline.com The process involves:

Detection: A validated, high-resolution separation technique like HPLC or CE is used to separate all potential impurities from the main compound.

Identification: Hyphenated techniques like LC-MS or GC-MS are used to elucidate the chemical structures of the detected impurities. ijprajournal.com

Quantification: The validated analytical method is used to determine the concentration of each impurity relative to the main compound.

The presence of impurities in research samples of this compound could arise from the synthetic route (e.g., unreacted starting materials, intermediates, or by-products) or from degradation of the compound over time. A comprehensive impurity profile is essential for ensuring the quality and consistency of the material used in research. ijbpas.com

Strategic Applications of 2 Isobutylpyrrolidine Hydrochloride in Medicinal Chemistry and Organic Synthesis

Role as Chiral Building Blocks and Intermediates in Active Pharmaceutical Ingredient (API) Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, particularly in the pharmaceutical industry. wiley.comresearchgate.net The use of such blocks is a key strategy in modern drug discovery, ensuring that the final Active Pharmaceutical Ingredient (API) has the correct three-dimensional structure required for its biological function. nih.gov 2-Isobutylpyrrolidine (B180006) hydrochloride, a chiral cyclic secondary amine, is a prime example of such a building block. zhonganindustry.comwikipedia.org Its structure, featuring an isobutyl group at the 2-position, provides a specific lipophilic character and steric influence that can be crucial for molecular recognition at biological targets.

Precursors for Therapeutically Significant Compounds (e.g., Pregabalin)

Pregabalin, a drug used to treat epilepsy and neuropathic pain, is a chiral molecule where the (S)-enantiomer is responsible for its therapeutic activity. google.comepo.org The synthesis of enantiomerically pure (S)-Pregabalin is a significant focus of research. A key intermediate in several synthetic routes is 4-isobutylpyrrolidin-2-one, the lactam corresponding to Pregabalin. google.comgoogle.com This intermediate can be produced through various methods, including the hydrogenation of 3-cyano-5-methylhexanoate derivatives or via a Wittig reaction starting from pyrrolidine-2,4-dione (B1332186) followed by hydrogenation. google.comgoogle.com

While direct synthesis from 2-isobutylpyrrolidine hydrochloride is less commonly documented, the structural relationship is clear. The synthesis of Pregabalin often involves the creation of a substituted glutaric acid or glutarimide (B196013) intermediate, which is then resolved or stereoselectively transformed. patsnap.comresearchgate.net For instance, 3-isobutylglutaric acid can be cyclized with nitrogen-containing reagents like urea (B33335) or formamide (B127407) to form 3-isobutylglutarimide, a precursor that undergoes a Hofmann rearrangement to yield the desired product. patsnap.comresearchgate.net The existence of efficient pathways to and from the pyrrolidinone ring system underscores the value of chiral isobutyl-substituted pyrrolidine (B122466) structures as precursors in the synthesis of Pregabalin and its analogs. google.comresearchgate.net

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 4-Isobutylpyrrolidin-2-one | Key lactam intermediate, directly hydrolyzed to Pregabalin. | google.comgoogle.com |

| 3-Isobutylglutaric acid | Acyclic precursor that can be cyclized to form the glutarimide ring. | patsnap.com |

| 3-Isobutylglutarimide | Pro-chiral intermediate for Hofmann rearrangement. | researchgate.net |

Synthesis of Histamine-3 Receptor Ligands

The histamine (B1213489) H3 receptor (H3R) is a significant target in pharmaceutical research for treating neurodegenerative disorders and other central nervous system conditions. The development of selective H3R ligands, both agonists and antagonists, often relies on incorporating specific heterocyclic scaffolds to achieve the desired affinity and functional activity. The pyrrolidine ring is a privileged structure in this context.

Research has shown that chiral pyrrolidine derivatives are instrumental in creating potent H3R ligands. For example, a series of 2-(R and S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives were synthesized to investigate the stereospecificity of H3 receptor interactions. These studies revealed that the stereochemistry at the chiral center significantly influences the compound's affinity and whether it acts as an agonist or antagonist. The incorporation of a cyclohexyl group in place of an aromatic moiety in these structures led to compounds with agonist properties, highlighting the importance of the substituent attached to the chiral core.

The use of a chiral building block like this compound provides a rigid scaffold with a defined stereocenter and a lipophilic isobutyl group. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) by modifying other parts of the molecule, knowing that the core stereochemistry is fixed. This approach is fundamental to designing ligands with high affinity and selectivity for the H3 receptor.

Contributions to the Design and Development of Novel Pharmaceutical Leads

The pyrrolidine scaffold is a cornerstone in the design of novel pharmaceutical leads due to its presence in a wide range of biologically active molecules and its utility as a versatile synthetic building block. acs.orgmdpi.comftfscientific.com The three-dimensional nature of the non-planar pyrrolidine ring is considered an asset in drug design, as many natural products possess non-flat structures. rhhz.net this compound contributes to this field by offering a specific combination of chirality and lipophilicity.

Structure-based drug design often utilizes fragments or scaffolds that are known to interact with specific biological targets. The 2-substituted pyrrolidine fragment is found in several anticancer agents, including Alpelisib, which highlights the therapeutic relevance of this core structure. mdpi.com By starting with a defined chiral building block like 2-isobutylpyrrolidine, researchers can design and synthesize libraries of new compounds. For example, novel series of piperazinyl pyrrolidin-2-ones have been developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for CNS disorders. This work demonstrates how modifications to the core pyrrolidine structure can enhance interactions with an enzyme's active site.

The isobutyl group itself can play a critical role in binding to a target protein by fitting into a specific hydrophobic pocket. Therefore, 2-isobutylpyrrolidine serves as an excellent starting point for lead optimization, where chemists can modify other parts of the molecule to fine-tune its properties while retaining the key interaction provided by the isobutyl-substituted chiral ring.

Advancements in Asymmetric Synthesis Methodologies through 2-Isobutylpyrrolidine Applications

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is crucial in modern chemistry. nih.gov This is often achieved using chiral auxiliaries, reagents, or catalysts. wiley.com Chiral pyrrolidine derivatives, most famously proline, are highly effective organocatalysts for a variety of chemical transformations. nih.govwikipedia.org These catalysts operate by forming transient chiral iminium or enamine intermediates, which then react in a highly stereocontrolled manner. acs.org

While proline is the most well-known, a wide range of substituted pyrrolidines have been developed as organocatalysts to improve reactivity and selectivity. nih.gov The substituent at the 2-position of the pyrrolidine ring can significantly influence the catalyst's performance by creating a specific steric environment that directs the approach of the reactants. For instance, spiro-pyrrolidine silyl (B83357) ether organocatalysts have been designed for asymmetric Michael additions, achieving excellent enantioselectivity. rsc.org

2-Isobutylpyrrolidine, as a chiral secondary amine, fits the profile of a potential organocatalyst. Its isobutyl group would create a different steric pocket compared to the hydrogen in proline or the bulky groups in other common catalysts, potentially leading to different or improved stereochemical outcomes in reactions like aldol (B89426) or Michael additions. While specific, widespread applications of 2-isobutylpyrrolidine itself as a catalyst are not as extensively documented as for proline, its structural similarity to this class of powerful organocatalysts suggests significant potential. Its basicity and nucleophilicity are key parameters that would determine its effectiveness in such catalytic cycles. acs.org The exploration of such simple, chiral amines continues to be an active area of research for advancing asymmetric synthesis methodologies. nih.gov

| Catalyst/Compound Type | Key Feature | Application Example | Reference |

|---|---|---|---|

| Proline | Parent compound, widely used. | Aldol and Mannich reactions. | wikipedia.org |

| Prolinamides | Modified carboxyl group for different H-bonding. | Michael addition of aldehydes to nitroalkenes. | nih.gov |

| Spiro-pyrrolidine silyl ethers | Rigid, complex steric environment. | Michael addition for all-carbon quaternary centers. | rsc.org |

| 2-Substituted Pyrrolidines | Variable steric and electronic properties. | Potential for tailored catalytic activity. | acs.org |

Potential Applications in Agrochemical and Pest Control Research

The pyrrolidine ring is not only prevalent in pharmaceuticals but also serves as a key structural motif in modern agrochemicals. rhhz.netccspublishing.org.cn Several commercialized fungicides, insecticides, and herbicides contain a pyrrole (B145914) or pyrrolidine scaffold. rhhz.net The search for new, effective, and environmentally safer pesticides is a continuous effort, and modifying existing active scaffolds is a common strategy. rhhz.net

The introduction of a pyrrolidine ring into existing natural product insecticides, such as matrine, has been shown to significantly enhance insecticidal activity. rhhz.net Furthermore, fused morpholine-pyrrolidine structures have demonstrated selective insecticidal properties against pests like the armyworm and root-knot nematode. nih.gov This indicates that the pyrrolidine core can be a valuable component in the design of new pest control agents.

Given these precedents, this compound represents a potential building block for novel agrochemicals. Its specific stereochemistry could lead to higher target specificity, potentially reducing off-target effects on beneficial insects or the environment. The lipophilic isobutyl group could enhance penetration through the waxy cuticle of insects or improve translocation within a plant. The general utility of pyrrolidines as intermediates and building blocks in the production of pesticides makes chiral variants like 2-isobutylpyrrolidine attractive candidates for exploration in agrochemical research and development. zhonganindustry.comontosight.ai

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Isobutylpyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives are often alkylated using chloroalkyl reagents under controlled temperatures (0–5°C) to minimize side reactions. Solvent selection (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) influence yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt . Optimization parameters include pH adjustment during salt formation and inert atmosphere use to prevent degradation.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying proton environments (e.g., isobutyl group resonances at δ 1.0–1.5 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection evaluates purity (>98% as per industry standards), while mass spectrometry (MS) validates molecular weight (C₈H₁₈ClN: 175.69 g/mol). Cross-validation using Fourier-Transform Infrared Spectroscopy (FTIR) ensures functional group consistency (e.g., N-H stretches at ~2500 cm⁻¹) .

Q. How does the solubility profile of this compound impact experimental design?

- Methodological Answer : The compound is highly soluble in polar solvents (water, methanol) but less so in non-polar media. For in vitro studies, prepare stock solutions in deionized water (10–50 mM) and verify solubility via dynamic light scattering (DLS) to avoid precipitation. In kinetic studies, maintain consistent solvent polarity to ensure reproducibility. Solubility data should be collected at relevant temperatures (e.g., 25°C for ambient assays vs. 37°C for physiological conditions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported purity levels of this compound across studies?

- Methodological Answer : Discrepancies may arise from differing analytical protocols. Address this by:

- Multi-technique validation : Combine HPLC, Karl Fischer titration (for water content), and elemental analysis.

- Batch-to-batch comparison : Use standardized reference materials from accredited suppliers (e.g., PubChem-certified data).

- Impurity profiling : Employ LC-MS/MS to identify trace byproducts (e.g., unreacted precursors or degradation products) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For long-term storage, recommend desiccated environments at –20°C to prevent hydrolysis .

Q. What mechanistic insights guide the use of this compound in chiral synthesis or receptor studies?

- Methodological Answer : The pyrrolidine ring’s conformation enables stereoselective interactions. For chiral catalysis, evaluate enantiomeric excess (ee) via chiral HPLC or circular dichroism. In receptor binding assays, molecular docking simulations (e.g., AutoDock Vina) predict affinity for targets like GABA receptors. Validate experimentally using radioligand displacement assays with tritiated analogs .

Q. How should impurity analysis be integrated into quality control protocols for this compound?

- Methodological Answer : Implement a tiered approach:

- Tier 1 : Screen for known impurities (e.g., residual solvents via gas chromatography).

- Tier 2 : Quantify genotoxic impurities (if any) using LC-MS with a sensitivity limit of 0.1%.

- Tier 3 : Structural elucidation of unknown impurities via NMR-guided isolation .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation.

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer :

- Standardized sourcing : Procure batches from a single supplier with Certificates of Analysis (CoA).

- Internal controls : Include reference compounds in each assay (e.g., positive/negative controls).

- Statistical rigor : Use ANOVA to assess variability significance and report lot numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.